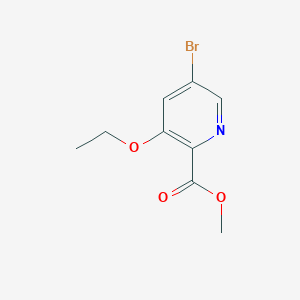
Methyl 5-bromo-3-ethoxypicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-3-ethoxypicolinate is a chemical compound with the molecular formula C9H10BrNO3 It is a derivative of picolinic acid, where the bromine atom is substituted at the 5-position and the ethoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-ethoxypicolinate typically involves the bromination of 3-ethoxypicolinic acid followed by esterification. One common method is as follows:
Bromination: 3-ethoxypicolinic acid is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5-position.
Esterification: The resulting 5-bromo-3-ethoxypicolinic acid is then esterified using methanol and a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-3-ethoxypicolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Nucleophilic Substitution: Formation of 5-substituted-3-ethoxypicolinates.
Oxidation: Formation of 5-bromo-3-ethoxypicolinic acid.
Reduction: Formation of 5-bromo-3-ethoxypicolinyl alcohol.
Coupling Reactions: Formation of various biaryl compounds.
Applications De Recherche Scientifique
Methyl 5-bromo-3-ethoxypicolinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-3-ethoxypicolinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-bromo-3-fluoropicolinate
- Methyl 5-bromo-2-methoxynicotinate
Comparison
Methyl 5-bromo-3-ethoxypicolinate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. The ethoxy group can provide different steric and electronic properties, affecting its behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
methyl 5-bromo-3-ethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-7-4-6(10)5-11-8(7)9(12)13-2/h4-5H,3H2,1-2H3 |
Clé InChI |
ISFAWSFJTJRYBQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=CC(=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



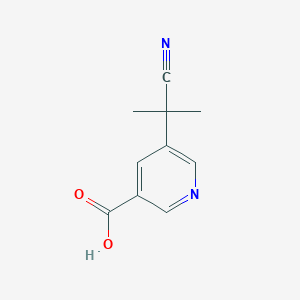
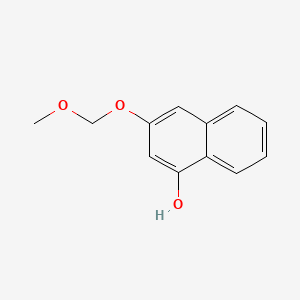
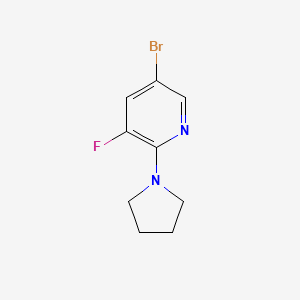

![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)

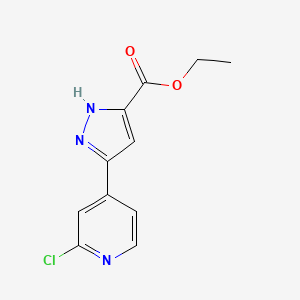
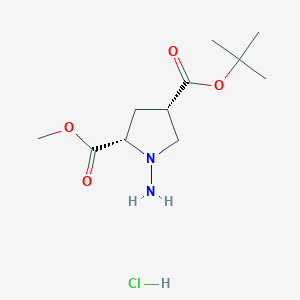
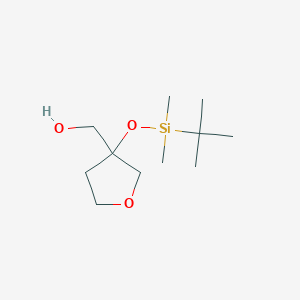
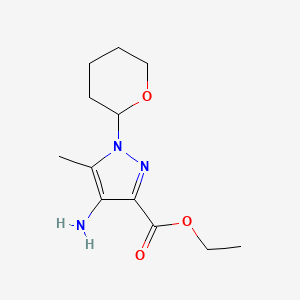
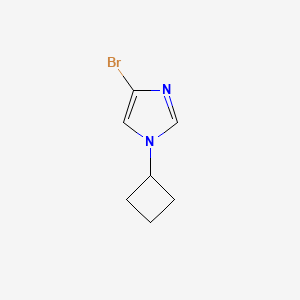

![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
